MM 77 dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

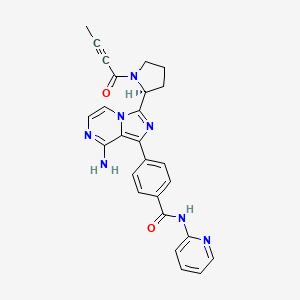

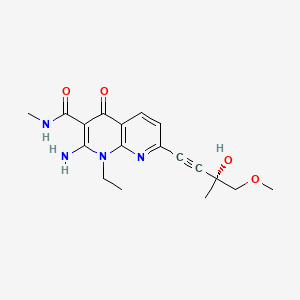

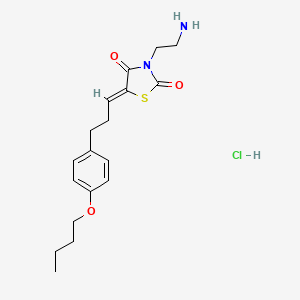

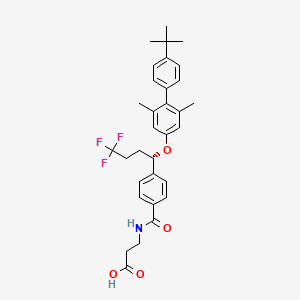

MM 77 dihydrochloride is a highly potent and fairly selective 5-HT 1A ligand, which may be a full antagonist at postsynaptic receptors . It has been withdrawn from sale for commercial reasons .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H29Cl2N3O3 . Its molecular weight is 418.36 . The SMILES representation isO=C(CC1)N(CCCC2CCN(C3=CC=CC=C3OC)CC2)C1=O.Cl.Cl . Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 418.36 and a molecular formula of C19H29Cl2N3O3 .Aplicaciones Científicas De Investigación

Radiolytic Reduction of Methane Monooxygenase Dinuclear Iron Cluster at 77 K : This study discusses the reduction of the methane monooxygenase (MMO) enzyme's diiron cluster at 77 K, which is important in understanding the oxygen activation chemistry of MMO (Davydov et al., 1997).

Nuclear Coupling of 33S and the Nature of Free Radicals in Irradiated Crystals of Cystine Dihydrochloride : This research provides insights into the electron spin resonance of gamma-irradiated cystine dihydrochloride, which is significant for understanding the behavior of radicals at different temperatures (Hadley & Gordy, 1974).

Paramagnetic Resonance Spectrum of Irradiated Single Crystals of L‐Cystine Dihydrochloride : This paper focuses on the ESR spectrum of irradiated cystine dihydrochloride, contributing to our understanding of free radicals in crystal structures (Box & Freund, 1964).

Malignant Melanoma Among Employees of Lawrence Livermore National Laboratory : Investigates the high incidence of malignant melanoma (MM) among employees at a research facility, exploring potential occupational factors (Austin et al., 1981).

Octenidine Dihydrochloride, a Modern Antiseptic for Skin, Mucous Membranes and Wounds : Discusses the applications of octenidine dihydrochloride in antiseptic treatments, highlighting its efficacy and safety (Hübner, Siebert, & Kramer, 2010).

Phase I Trial of Lenalidomide and CCI-779 in Patients with Relapsed Multiple Myeloma : This study explores the combination of lenalidomide with the mTOR inhibitor CCI-779 in treating multiple myeloma (MM), including pharmacokinetic interactions and clinical outcomes (Hofmeister et al., 2011).

Mecanismo De Acción

Target of Action

MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .

Mode of Action

As an antagonist, this compound binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by serotonin .

Biochemical Pathways

The 5-HT1A receptor is involved in several different biochemical pathways. When serotonin binds to the receptor, it typically triggers a cellular response that involves the inhibition of adenylyl cyclase, decreased production of cAMP, and the opening of potassium channels. By blocking the activation of the receptor, this compound can disrupt these pathways and prevent the cellular responses they mediate .

Pharmacokinetics

Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine or feces .

Result of Action

By blocking the activation of the 5-HT1A receptor, this compound can alter the normal functioning of cells that express this receptor. This can lead to a variety of effects, depending on the specific cell type and the role of the 5-HT1A receptor in that cell. For example, this compound has been reported to exhibit anxiolytic-like activity, suggesting that it may reduce anxiety by blocking the activation of 5-HT1A receptors in the brain .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

MM 77 dihydrochloride interacts with the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase activity in a dose-dependent manner .

Cellular Effects

This compound, as a potent postsynaptic antagonist of the 5-HT1A receptor, can influence cell function by modulating serotonin signaling . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antagonist of the 5-HT1A receptor . By binding to this receptor, this compound prevents serotonin from binding and exerting its typical effects. This can lead to changes in gene expression and cellular responses .

Propiedades

IUPAC Name |

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVVOZXHNDRCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662760 |

Source

|

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159311-94-1 |

Source

|

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)